N-{2-methyl-5-[(methylanilino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{2-methyl-5-[(methylanilino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide, also known as Chlorantraniliprole, is a novel anthranilic diamide insecticide. It is widely recognized for its high efficacy and low toxicity, making it a valuable tool in agricultural pest management. Chlorantraniliprole targets a broad spectrum of insect pests, particularly those in the orders Lepidoptera, Diptera, Hemiptera, and Coleoptera .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorantraniliprole involves several key steps, including the formation of the benzodioxole ring and the introduction of the carboxamide group. One common synthetic route is the Suzuki-Miyaura coupling reaction, which is widely used for carbon-carbon bond formation. This reaction typically employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of Chlorantraniliprole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Chlorantraniliprole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chlorantraniliprole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on insect physiology and behavior, particularly in relation to calcium homeostasis and muscle contraction.
Medicine: Explored for potential therapeutic applications, such as targeting specific ion channels or receptors in disease models.
Industry: Employed in agricultural pest management to protect crops from insect damage, thereby improving yield and quality
Mechanism of Action
Chlorantraniliprole exerts its effects by selectively activating ryanodine receptors (RyRs) in insects. This activation leads to the unregulated release of internal calcium stores, resulting in muscle paralysis, feeding cessation, and ultimately death of the insect. The compound’s selectivity for insect RyRs over mammalian RyRs ensures its safety for non-target organisms .
Comparison with Similar Compounds
Similar Compounds
Flubendiamide: Another anthranilic diamide insecticide with a similar mode of action.
Indoxacarb: An oxadiazine insecticide that also targets insect ion channels but through a different mechanism.
Novaluron: A benzoylurea insecticide that inhibits chitin synthesis in insects
Uniqueness
Chlorantraniliprole stands out due to its high efficacy, low toxicity, and broad-spectrum activity. Its unique mechanism of action, involving selective activation of insect RyRs, provides effective pest control while minimizing environmental impact and non-target organism toxicity .
Properties
Molecular Formula |
C23H20N2O4 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[2-methyl-5-[methyl(phenyl)carbamoyl]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C23H20N2O4/c1-15-8-9-17(23(27)25(2)18-6-4-3-5-7-18)12-19(15)24-22(26)16-10-11-20-21(13-16)29-14-28-20/h3-13H,14H2,1-2H3,(H,24,26) |
InChI Key |
PREMXLRYBXRQHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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